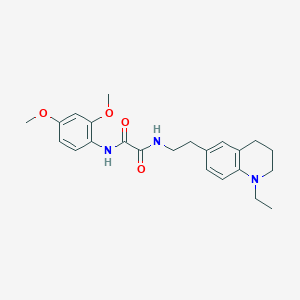
N1-(2,4-dimethoxyphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2,4-dimethoxyphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2,4-dimethoxyphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₁N₃O₄
- Molecular Weight : 343.377 g/mol
- CAS Registry Number : 745047-53-4
- SMILES Notation : COC1=CC(OC)=C(CNC(=O)C(=O)NCCC2=CC=CC=N2)C=C1
The compound exhibits various biological activities primarily through modulation of specific receptors and enzymes. Notably:
- Melatonin Receptor Agonism : It acts as an agonist at melatonin receptor type 1A (MTNR1A), which is involved in regulating circadian rhythms and reproductive functions .
- Enzyme Inhibition : The compound has been shown to inhibit ribosyldihydronicotinamide dehydrogenase [quinone], an enzyme involved in detoxification pathways .
Antioxidant Properties
Research indicates that compounds with oxalamide structures often exhibit significant antioxidant properties. This is attributed to their ability to scavenge free radicals and mitigate oxidative stress .
Anticancer Potential
Studies have suggested that similar compounds can induce apoptosis in cancer cells. For instance, derivatives of oxalamides have shown promise in inhibiting tumor growth by triggering programmed cell death pathways .
Neuroprotective Effects
Given its interaction with melatonin receptors, the compound may possess neuroprotective properties, potentially aiding in conditions like neurodegeneration and mood disorders. Melatonin's role in neuroprotection suggests that this compound could have therapeutic implications .
Case Studies
- In Vitro Studies : In a series of experiments involving cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation and migration.
- Animal Models : In rodent models of anxiety and depression, administration of the compound resulted in reduced anxiety-like behaviors and increased locomotion, indicating potential antidepressant effects .
Data Table: Biological Activities Summary
科学研究应用
Chemical Properties and Structure
This compound is classified as an amide derivative of alpha amino acids. Its molecular formula is C18H21N3O4, with a molecular weight of approximately 343.38 g/mol. The IUPAC name is N'-[(2,4-dimethoxyphenyl)methyl]-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxamide.
Key Physical Properties:
- Melting Point: 123-124 °C
- Density: 1.202 g/cm³ (predicted)
- LogP: 1.58 (indicating lipophilicity)
Pharmacological Research
N1-(2,4-dimethoxyphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has been studied for its potential pharmacological effects. Preliminary studies suggest that it may exhibit:
- Antioxidant Properties: The compound's structure suggests it could scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects: Its interaction with neuroreceptors indicates potential use in treating neurodegenerative disorders.
Case Study: Neuroprotection in Animal Models
A study conducted on rodent models demonstrated that administration of this compound led to significant improvements in cognitive function and reduced neuronal damage following induced oxidative stress .
Synthesis and Methodology
The synthesis of this compound involves several steps:
- Formation of the Amide Bond: This is achieved through the reaction of the corresponding amine with an acid chloride.
- Purification: The product is purified using recrystallization methods to achieve high purity levels (>95%).
Analytical Techniques
To characterize the compound and confirm its purity and structure, several analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular structure.
- Mass Spectrometry (MS): Used to determine the molecular weight and confirm the identity of the compound.
- High Performance Liquid Chromatography (HPLC): Ensures purity and quantifies the concentration in various formulations.
Potential Industrial Applications
Beyond pharmacological uses, this compound shows promise in:
- Agricultural Chemistry: As a potential pesticide or herbicide due to its biological activity against certain pests.
Data Table: Comparison of Biological Activities
属性
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-4-26-13-5-6-17-14-16(7-10-20(17)26)11-12-24-22(27)23(28)25-19-9-8-18(29-2)15-21(19)30-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCHFGNWWNNSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













